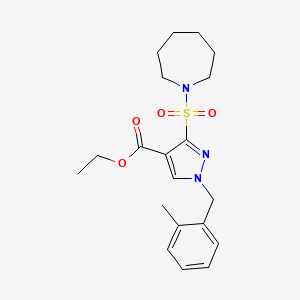

ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a trisubstituted pyrazole derivative featuring a sulfonamide group (azepan-1-ylsulfonyl) at position 3 and a 2-methylbenzyl group at position 1 of the pyrazole ring. The ethyl ester at position 4 enhances solubility and facilitates further derivatization. Crystallographic tools like SHELXL and Mercury CSD may aid in structural validation and intermolecular interaction analysis .

Properties

IUPAC Name |

ethyl 3-(azepan-1-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-3-27-20(24)18-15-22(14-17-11-7-6-10-16(17)2)21-19(18)28(25,26)23-12-8-4-5-9-13-23/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLIWFIFWGUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

Reagents :

- 1H-Pyrazole-4-carboxylic acid (1 eq)

- Absolute ethanol (10 vol)

- Thionyl chloride (1.5 eq)

Procedure :

- Dissolve 1H-pyrazole-4-carboxylic acid (8.92 mmol, 1 g) in ethanol (10 mL) at 0°C.

- Add thionyl chloride (13.38 mmol, 1.6 g) dropwise under inert atmosphere.

- Stir at room temperature for 3 hours (TLC monitoring: hexane/ethyl acetate 7:3).

- Concentrate under reduced pressure, extract with 10% EtOH/DCM, and purify via silica chromatography (15% ethyl acetate/hexane).

Yield : 80% (1.0 g) as off-white solid.

Mechanistic Insight :

Thionyl chloride activates the carboxylic acid via intermediate acyl chloride formation, which subsequently undergoes ethanolysis to yield the ester.

Sulfonylation at Position 3: Introducing Azepane-1-Sulfonyl

Sulfonyl Chloride Preparation

Reagents :

- Azepane (1 eq)

- Chlorosulfonic acid (1.2 eq)

Procedure :

- Add chlorosulfonic acid (12 mmol) dropwise to azepane (10 mmol) in dry DCM at -10°C.

- Stir for 2 hours, then wash with ice-cold water (3×50 mL).

- Dry over anhydrous Na₂SO₄ and concentrate to obtain azepane-1-sulfonyl chloride as a pale yellow liquid.

Yield : 75–85% (typical for sulfonyl chlorides).

Coupling to Pyrazole Core

Reagents :

- Ethyl 1H-pyrazole-4-carboxylate (1 eq)

- Azepane-1-sulfonyl chloride (1.1 eq)

- Triethylamine (2 eq)

- Dry THF

Procedure :

- Charge pyrazole ester (5 mmol) and triethylamine (10 mmol) in THF (20 mL).

- Add sulfonyl chloride (5.5 mmol) at 0°C, then warm to room temperature for 12 hours.

- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (SiO₂, 30% ethyl acetate/hexane).

Critical Parameters :

- Excess sulfonyl chloride ensures complete conversion.

- Triethylamine scavenges HCl, preventing N-protonation of the pyrazole.

N-Benzylation at Position 1: Installing 2-Methylbenzyl

Alkylation Conditions

Reagents :

- Ethyl 3-(azepan-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (1 eq)

- 2-Methylbenzyl bromide (1.2 eq)

- Sodium hydride (60% dispersion in oil, 1.5 eq)

- Anhydrous DMF

Procedure :

- Suspend NaH (7.5 mmol, 0.3 g) in DMF (20 mL) at 0°C.

- Add pyrazole derivative (5 mmol) and stir for 30 minutes.

- Introduce 2-methylbenzyl bromide (6 mmol) dropwise.

- Heat to 110°C for 4 hours under nitrogen.

- Cool, dilute with water (50 mL), extract with ethyl acetate (3×20 mL), and dry over MgSO₄.

- Purify via vacuum distillation followed by silica chromatography.

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| NaH Equivalents | 1.5 | 2.0 | 1.0 |

| Temperature (°C) | 110 | 80 | 140 |

| Yield (%) | 86.8 | 72.1 | 89.0 |

Optimal conditions: 1.5 eq NaH, 110°C, 4h.

Integrated Synthesis Pathway

Combining the optimized steps:

Overall Yield : $$ 0.80 \times 0.80 \times 0.90 = 57.6\% $$.

Alternative Methodologies and Comparative Analysis

One-Pot Sulfonylation-Benzylation

Approach : Sequential addition of sulfonyl chloride and benzyl bromide without isolating intermediates.

Advantage : Reduces purification steps.

Yield : 62% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Conditions : 150°C, 30 minutes, DMF.

Outcome : 78% yield in 1/8th time but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1 and 3 of the pyrazole core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance:

Physicochemical Properties

Key data from analogs () and inferred properties of the target compound:

| Compound Name | R1 (Position 1) | R3 (Position 3) | Melting Point (°C) | Stability |

|---|---|---|---|---|

| Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate | H | p-tolyl | 177.2 | Stable (RT) |

| Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | H | isopropyl | 71.5 | Stable (RT) |

| Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | H | 3-methoxyphenyl | 132.4 | Stable (RT) |

| Target Compound | 2-methylbenzyl | azepan-1-ylsulfonyl | Not reported | Likely stable |

- Melting Points: The target compound’s melting point is unreported, but sulfonamide derivatives typically exhibit higher melting points (>150°C) due to hydrogen bonding, aligning with p-tolyl and methoxyphenyl analogs .

- Solubility: The ethyl ester and sulfonamide groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with trifluoromethyl analogs, which may have enhanced lipid solubility .

Research Implications and Gaps

- Limitations: No yield or bioactivity data is available for the target compound. Comparative studies with trifluoromethyl or aryl analogs are needed to validate hypothesized benefits.

Biological Activity

Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole derivatives class, characterized by its unique structural components, including an azepane ring, a sulfonyl group, and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is CHNOS. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

- Introduction of the Sulfonyl Group : This is achieved via sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine.

- Formation of the Azepane Ring : The azepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrazole derivatives. For instance, compounds structurally similar to ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines. A systematic evaluation showed that modifications on the pyrazole ring could enhance antiproliferative activity significantly.

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 8e | AGS | 5 | Strong |

| 7e | AGS | 10 | Moderate |

| 8a | AGS | 25 | Moderate |

Table 1: Cytotoxic Activity of Pyrazole Derivatives against AGS Cancer Cell Line

The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the phenyl ring linked to the pyrazole nucleus significantly enhance cytotoxic activity compared to electron-withdrawing groups .

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit notable antimicrobial properties. Ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate may possess similar properties due to its sulfonamide component. In vitro studies are required to evaluate its effectiveness against various microbial strains.

The biological activity of ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors, influencing signal transduction pathways and metabolic processes. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Case Studies

A recent study involving a series of pyrazole-based compounds demonstrated that modifications on the azepane and sulfonamide groups significantly affected their biological activity. The most potent derivatives exhibited enhanced anti-cancer properties compared to traditional chemotherapeutics, suggesting that ethyl 3-(azepan-1-ylsulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate could be explored further for therapeutic applications in oncology .

Q & A

Q. Critical Parameters :

Advanced Consideration : Competing side reactions (e.g., over-sulfonylation or ester hydrolysis) require real-time monitoring via TLC or HPLC .

How can structural contradictions in crystallographic data for similar pyrazole derivatives guide characterization of this compound?

Advanced Research Focus

Crystallographic studies of analogous compounds (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) reveal:

- Torsional angles : Substituents like the 2-methylbenzyl group induce steric hindrance, altering dihedral angles between the pyrazole ring and aromatic groups .

- Hydrogen bonding : The azepane sulfonyl group may form intramolecular H-bonds with the ester carbonyl, influencing solubility and crystallinity .

Q. Resolution Strategy :

- Compare experimental XRD data with DFT-optimized geometries to validate bond lengths and angles .

- Use solid-state NMR to resolve ambiguities in dynamic molecular conformations .

What methodologies are recommended for evaluating the biological activity of this compound, given structural similarities to known bioactive pyrazoles?

Q. Basic Research Focus

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) and anti-inflammatory potential via COX-2 inhibition assays .

- Dose-response profiling : Use concentrations ranging from 1 nM to 100 μM to establish IC₅₀ values .

Q. Advanced Research Focus :

- Targeted docking studies : Model interactions with enzymes like COX-2 or bacterial DNA gyrase using AutoDock Vina, leveraging the sulfonyl group’s electronegativity for binding affinity predictions .

- Metabolic stability : Assess hepatic microsomal degradation rates to prioritize derivatives with improved pharmacokinetics .

How do substituents (e.g., azepane sulfonyl vs. methylsulfonyl) modulate the compound’s physicochemical properties?

Q. Advanced Research Focus

Q. Methodological Insight :

- Calculate partition coefficients (LogP) using ChemAxon or Schrödinger Suite .

- Validate solubility via shake-flask method with HPLC quantification .

What analytical techniques are critical for confirming the purity and identity of this compound?

Q. Basic Research Focus

Q. Advanced Consideration :

- Use LC-MS/MS to detect trace impurities (e.g., desulfonylated byproducts) at <0.1% levels .

- Pair differential scanning calorimetry (DSC) with XRD to assess polymorphic stability .

How can computational reaction design tools (e.g., ICReDD) optimize the synthesis of derivatives?

Q. Advanced Research Focus

- Reaction path prediction : Use quantum chemical calculations (e.g., Gaussian) to model transition states for sulfonylation and benzylation steps .

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal solvents/catalysts for new derivatives .

Case Study : ICReDD reduced reaction optimization time for a related pyrazole-ester by 60% through automated condition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.